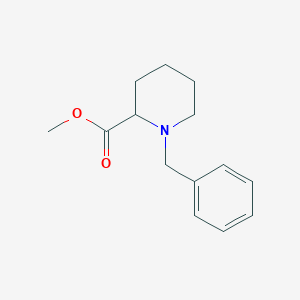

Methyl 1-benzylpiperidine-2-carboxylate

Description

Computational methods such as molecular docking and molecular dynamics simulations are instrumental in elucidating the binding modes of N-benzylpiperidine derivatives and in guiding the rational design of new analogs with enhanced molecular recognition nih.gov. These in silico techniques allow for the visualization of ligand-protein interactions and the prediction of binding affinities, thereby accelerating the drug discovery process.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVMYXXBFRSMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440030 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124619-69-8 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories and Future Outlooks for the Chemical Compound

Functional Group Interconversions

The functional groups of this compound can be interconverted through several common organic reactions, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis of the Methyl Ester Moiety under Acidic or Basic Conditions

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1-benzylpiperidine-2-carboxylic acid. This transformation can be achieved under both acidic and basic conditions.

Basic hydrolysis, or saponification, is typically accomplished by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. prepchem.comunipi.itgoogle.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is formed upon acidification of the carboxylate salt during workup. For related N-benzyl piperidine (B6355638) esters, this reaction is generally efficient. google.com

Acid-catalyzed hydrolysis is another viable method. This reaction is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. While effective, care must be taken as prolonged exposure to harsh acidic conditions could potentially lead to side reactions involving other parts of the molecule.

Table 1: Conditions for Hydrolysis of Related Piperidine Esters

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate | NaOH, EtOH/H₂O, 65°C | 1-benzoyl-2-methyl-piperidine-2-carboxylic acid | prepchem.com |

| Methyl N-benzyl-4-piperidinecarboxylate | 10% NaOH (aq), Methanol, Reflux | N-benzyl-4-piperidinecarboxylic acid | google.com |

| Methyl 2-amino-5-methoxybenzoate derivative | Basic conditions | 2-amino-5-methoxybenzoic acid | unipi.it |

Oxidation Reactions, including N-oxidation to N-oxides

The this compound molecule has two main sites susceptible to oxidation: the tertiary nitrogen atom of the piperidine ring and the carbon atoms of the ring itself, particularly those alpha to the nitrogen (C2 and C6).

N-oxidation: The lone pair of electrons on the tertiary nitrogen atom can be oxidized to form a this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. The resulting N-oxides are polar, often water-soluble compounds. In medicinal chemistry, N-oxidation is a common metabolic pathway and can be used intentionally in prodrug strategies. google.comgoogle.com The biological N-oxidation of the parent piperidine ring to N-hydroxypiperidine has been studied in vitro, indicating the susceptibility of the nitrogen atom to oxidation. nih.gov

Ring Oxidation: The C-H bonds alpha to the piperidine nitrogen (at the C6 position, since C2 is fully substituted) can be oxidized to form an iminium ion intermediate. Reagents such as mercury(II) acetate (B1210297) can facilitate this type of dehydrogenation. researchgate.net More modern methods, such as photocatalytic oxidation, have been used to functionalize the alpha-carbon of N-protected piperidines, leading to the formation of hemiaminals. chemrxiv.org These reactive intermediates can then be trapped or undergo further transformations.

Reduction Reactions

The primary site for reduction in this compound is the methyl ester group. This group is resistant to milder reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be effectively reduced by more powerful hydride reagents. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for converting the methyl ester to a primary alcohol, yielding (1-benzylpiperidin-2-yl)methanol. unisi.itmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. unisi.itechemi.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. libretexts.orgmasterorganicchemistry.com This transformation is a robust and high-yielding method for converting the ester into a versatile alcohol functional group.

Table 2: Example of Ester Reduction in a Related Benzylpiperidine System

| Substrate | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 3-((4-(trifluoromethyl)-2-pyridinyl)thio)benzoate derivative | LiAlH₄, anhydrous THF, 0°C to RT | (3-((4-(trifluoromethyl)-2-pyridinyl)thio)phenyl)methanol derivative | unisi.it |

Derivatization at the Piperidine Nitrogen Atom

The N-benzyl group is a common protecting group for secondary amines like piperidine. nih.gov Its removal, known as N-debenzylation, unmasks the secondary amine, which can then be derivatized with a wide array of electrophiles.

Catalytic hydrogenation is the most common method for N-debenzylation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). researchgate.netnih.gov The reaction cleaves the benzylic C-N bond, releasing toluene (B28343) as a byproduct and yielding methyl piperidine-2-carboxylate. This method is clean and efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

In cases where catalytic hydrogenation is not feasible, chemical methods can be employed. One such method involves the use of potassium tert-butoxide (KOtBu) and oxygen in dimethyl sulfoxide (B87167) (DMSO), which proceeds through the formation of a benzylic anion. researchgate.net

Once the N-benzyl group is removed, the resulting secondary amine can undergo numerous reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reactivity at the Benzyl (B1604629) Moiety

The benzyl group itself offers several avenues for chemical transformation, primarily involving the benzylic C-H bonds or the aromatic ring.

The most significant reaction at the benzyl moiety is its complete removal via catalytic hydrogenolysis, as described in the previous section (3.2. Derivatization at the Piperidine Nitrogen Atom). nih.govresearchgate.net

The benzylic C-H bonds are activated due to their position adjacent to the aromatic ring, making them susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the benzylic carbon. masterorganicchemistry.com Depending on the reaction conditions and the specific reagents used, this can result in the formation of an N-benzoyl derivative (by oxidation to a carbonyl followed by rearrangement/cleavage) or cleavage of the benzyl group entirely. masterorganicchemistry.comorganic-chemistry.org Various metal-catalyzed aerobic oxidation methods have also been developed for the selective oxidation of benzylic positions. mdpi.comresearchgate.netorganic-chemistry.org

The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The piperidinomethyl substituent would act as an ortho-, para-directing group, although the reaction conditions must be chosen carefully to avoid reaction at the nitrogen atom or other sensitive parts of the molecule.

Table 3: Summary of Potential Transformations

| Structural Moiety | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Methyl Ester | Hydrolysis | NaOH (aq) or H₂SO₄ (aq) | Carboxylic Acid |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Piperidine Nitrogen | N-Oxidation | H₂O₂, m-CPBA | N-Oxide |

| N-Benzyl Group | N-Debenzylation | H₂, Pd/C | Secondary Amine |

| Benzylic CH₂ | Oxidation | KMnO₄ | Carbonyl/Carboxylic Acid (can lead to cleavage) |

Modifications of the Piperidine Ring

The piperidine ring serves as a central scaffold, and its substitution or replacement can significantly alter the compound's biological profile.

The introduction of substituents onto the piperidine ring can profoundly affect biological activity by altering the molecule's conformation, steric profile, and potential for new interactions. Studies on related piperidine derivatives have shown that both the position and nature of the substituent are critical.

For instance, in a series of MAO inhibitors, substitution on the piperidine ring demonstrated clear SAR trends. The addition of a hydroxyl group was found to increase the inhibitory effect. acs.org Furthermore, the position of this substitution was crucial, with para-substitution on the piperidine ring being preferable to meta-substitution for enhancing activity. acs.org In other cases, the presence of a methyl group on the piperidine ring at either the 3- or 4-position was associated with the highest anticancer properties in a series of sulfonamide derivatives. ajchem-a.com

| Piperidine Ring Modification | Observed Impact on Biological Activity | Compound Series Context |

|---|---|---|

| Addition of Hydroxyl (-OH) Group | Increased MAO inhibitory effect. | MAO Inhibitors acs.org |

| Positional Isomerism (Hydroxyl) | Para-substitution resulted in higher activity than meta-substitution. | MAO Inhibitors acs.org |

| Addition of Methyl (-CH3) Group | Highest anticancer activity observed with substitution at the 3- or 4-position. | Piperidine-substituted sulfonamides ajchem-a.com |

Isosteric replacement, where a functional group is substituted with another group of similar size and electronic properties, is a common strategy in drug design. Replacing the piperidine ring with a different heterocycle can assess the importance of the ring's specific atoms and their properties. A classic example is the substitution of the piperidine ring with a piperazine moiety. This change introduces an additional nitrogen atom, which can alter basicity, polarity, and the potential for hydrogen bonding. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, researchers replaced a piperidine ring with piperazine to evaluate the influence of an aliphatic tertiary amino group on the compound's activity. unisi.it Such modifications are critical for probing the specific requirements of the receptor's binding pocket and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. nih.govunisi.it

Modifications of the N-Benzyl Substituent

The N-benzyl group plays a pivotal role, often engaging in key interactions with the biological target. nih.gov Alterations to this moiety, particularly the aromatic ring, can fine-tune binding affinity and selectivity.

The electronic properties of substituents on the benzyl ring significantly influence a compound's activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which alter the electron density of the aromatic ring through inductive and resonance effects. lasalle.eduminia.edu.eg

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) donate electron density to the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. lasalle.edulumenlearning.com In studies of MAO inhibitors, compounds with electron-donating methoxy groups displayed strong affinity for the MAO-A subtype. acs.org

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and groups like nitro (-NO2) or trifluoromethyl (-CF3) withdraw electron density. lasalle.edulumenlearning.com In SAR studies of M1 allosteric agonists based on a related N-benzylpiperidine scaffold, a 2-nitrobenzyl analog proved more potent than the parent compound, while a 2-CF3 analog also demonstrated significant activity. nih.gov

The position of the substituent is also critical. In the aforementioned M1 agonist study, it was found that placing substituents at the 3- or 4-positions of the benzyl ring resulted in a complete loss of M1 agonism. nih.gov However, various substituents at the 2-position were tolerated, though they modulated potency and efficacy. nih.gov

| Benzyl Ring Substituent | Position | Electronic Effect | Impact on M1 Agonist Activity nih.gov |

|---|---|---|---|

| -CH3 (Methyl) | 2- | Electron-Donating (Inductive) | Comparable to parent compound |

| -NO2 (Nitro) | 2- | Strongly Electron-Withdrawing | More potent than parent, but lower efficacy |

| -CF3 (Trifluoromethyl) | 2- | Strongly Electron-Withdrawing | Maintained high efficacy |

| -Cl (Chloro) | 5- (on a different ring) | Electron-Withdrawing | Maintained agonism but lost efficacy |

| Various | 3- or 4- | N/A | Complete loss of agonism |

The N-benzyl group often serves as a crucial anchor, securing the ligand within the binding site of a target protein through specific non-covalent interactions. Molecular modeling and SAR studies have identified several key interactions:

Cation-π Interactions: The positively charged nitrogen of the piperidine ring (under physiological pH) and the aromatic face of the benzyl group can form strong cation-π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the target protein. nih.gov

π-π Stacking: The benzyl ring can engage in π-π stacking interactions with aromatic residues. Docking studies of certain benzylpiperidine analogs have identified π–π T-shaped interactions between the benzyl ring and a phenylalanine residue (Phe264), which were correlated with increased potency. nih.gov

Alterations to the benzyl moiety directly modulate these interactions. Adding electron-withdrawing substituents can weaken cation-π interactions by reducing the electron density of the ring, while bulky substituents can create steric hindrance, preventing optimal alignment for π-π stacking. Conversely, well-placed substituents might form additional favorable contacts, such as hydrogen bonds or van der Waals interactions, thereby enhancing binding affinity.

Modifications at the Carboxylate Ester Position

The carboxylate ester group is a key functional handle that can be modified to influence polarity, metabolic stability, and binding interactions. The conversion of the ester to other functional groups, such as a carboxylic acid or an amide, is a fundamental step in many SAR campaigns.

Research has repeatedly shown that the esterification of a carboxylic acid, or the reverse hydrolysis of an ester to a carboxylic acid, can lead to dramatic changes in biological activity. drugdesign.org In many cases, an ester analog is found to be completely inactive, while the corresponding free carboxyl group is essential for activity. drugdesign.org This "activity cliff" often indicates that the carboxylate form is critical for forming an ionic interaction (salt bridge) with a positively charged residue (like Arginine or Lysine) or acting as a hydrogen bond donor in the receptor binding site. drugdesign.org Conversely, the ester may be preferred if the binding pocket is hydrophobic or if the molecule needs to be more lipophilic to cross cell membranes, acting as a prodrug that is later hydrolyzed to the active carboxylic acid.

| Functional Group | Potential Role in Binding | Typical Impact on Activity |

|---|---|---|

| Ester (e.g., -COOCH3) | May fit into a hydrophobic pocket; increases lipophilicity. | Can be active, or can be inactive (prodrug). |

| Carboxylic Acid (-COOH) | Can form ionic bonds (salt bridges) or act as a hydrogen bond donor. drugdesign.org | Often essential for activity; its removal or esterification can lead to complete loss of potency. drugdesign.org |

Variations in the Ester Alkyl Group (e.g., Methyl, Ethyl, Benzyl)

The nature of the alkyl group in the ester moiety of 1-benzylpiperidine-2-carboxylate derivatives can significantly influence their biological activity. Variations from the methyl ester to larger groups like ethyl or benzyl can affect properties such as steric hindrance, lipophilicity, and metabolic stability, which in turn can alter the compound's interaction with its biological target.

While direct comparative studies on the methyl, ethyl, and benzyl esters of 1-benzylpiperidine-2-carboxylate are not extensively detailed in the available literature, SAR studies on related N-benzylpiperidine derivatives provide insights into the potential impact of these modifications. For instance, in the development of cholinesterase inhibitors, the ester group can play a role in the orientation of the molecule within the active site of the enzyme.

Research on similar scaffolds has shown that the size and nature of the ester alkyl group can modulate potency and selectivity. For example, the synthesis of ethyl 1-benzylpiperidine-4-carboxylate has been well-documented, indicating its importance as an intermediate for various biologically active compounds prepchem.comsigmaaldrich.com. The ethyl ester, being slightly more lipophilic than the methyl ester, might exhibit different cell permeability and target engagement. The benzyl ester, with its bulky and aromatic nature, would introduce significant steric and potential π-π stacking interactions, which could either enhance or diminish binding affinity depending on the specific target's topology.

The following table summarizes the key characteristics of these ester variations:

| Ester Group | Key Characteristics | Potential Impact on Activity |

| Methyl | Smallest alkyl group, relatively polar. | May allow for a snug fit into smaller binding pockets. |

| Ethyl | Slightly larger and more lipophilic than methyl. | Could improve membrane permeability and hydrophobic interactions. |

| Benzyl | Bulky, aromatic, and significantly more lipophilic. | May introduce strong steric interactions and potential for π-π stacking, leading to altered binding modes and selectivity. |

It is a common strategy in medicinal chemistry to explore a series of ester analogs to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Amide Linker Replacements for Enhanced Stability

A significant limitation of ester-containing compounds in a physiological environment is their susceptibility to hydrolysis by esterase enzymes, leading to rapid metabolism and reduced bioavailability. To address this, a common medicinal chemistry strategy is the bioisosteric replacement of the ester linkage with a more stable amide bond.

In a study focused on developing potential cholinesterase inhibitors for the treatment of Alzheimer's disease, researchers designed and synthesized a series of N-benzylpiperidine carboxamide derivatives based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed good inhibitory activity sci-hub.senih.gov. The ester linker in this lead compound was intentionally replaced with a more metabolically stable amide linker sci-hub.senih.gov. This modification was part of a broader strategy to improve the drug-like properties of the molecule.

The rationale behind this replacement is that amides are generally more resistant to enzymatic cleavage than esters, which can lead to a longer plasma half-life and improved in vivo efficacy. The resulting N-benzylpiperidine carboxamide derivatives demonstrated that the amide linker was a viable and effective replacement for the ester, maintaining or in some cases improving the desired biological activity while likely enhancing metabolic stability sci-hub.senih.gov. This approach highlights a key principle in drug design: improving the pharmacokinetic profile of a compound without compromising its pharmacodynamic activity.

Conjunctive Approach in Hybrid Molecule Design

The design of hybrid molecules, which involves the integration of two or more distinct pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. This approach aims to create multi-target ligands that can simultaneously modulate different biological targets involved in a disease's pathology, potentially leading to enhanced efficacy and a lower propensity for drug resistance.

Integration with Other Pharmacophores for Multi-Target Ligand Development

The N-benzylpiperidine scaffold, including derivatives of "this compound," is a frequently utilized core structure in the design of multi-target-directed ligands (MTDLs) nih.gov. Its structural features allow for facile integration with other pharmacophores to create hybrid molecules with a desired polypharmacological profile.

For instance, in the context of Alzheimer's disease, a multifactorial neurodegenerative disorder, the N-benzylpiperidine moiety has been combined with other pharmacophoric groups to simultaneously target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and other relevant targets nih.govnih.gov. A study by Sharma et al. involved the design and synthesis of N-benzylpiperidine analogs as multifunctional inhibitors of both AChE and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease researchgate.net. The N-benzylpiperidine fragment was retained for its ability to target the catalytic anionic site (CAS) of AChE, while other parts of the molecule were designed to interact with BACE-1 researchgate.net.

Another approach has been to create dual-target inhibitors of AChE and the serotonin transporter by designing hybrid molecules incorporating the 1-benzylpiperidine scaffold mdpi.com. This strategy aims to address both the cognitive and neuropsychiatric symptoms of Alzheimer's disease. Similarly, N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE, demonstrating the versatility of this scaffold in MTDL development nih.gov.

The following table provides examples of pharmacophores integrated with the N-benzylpiperidine scaffold for multi-target ligand development:

| Integrated Pharmacophore | Targeted Biological Systems | Therapeutic Area |

| Indanone moiety | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

| Serotonin transporter inhibitors | AChE and Serotonin Transporter | Alzheimer's Disease |

| Histone deacetylase (HDAC) inhibitors | HDAC and AChE | Alzheimer's Disease |

| β-secretase-1 (BACE-1) inhibitors | AChE and BACE-1 | Alzheimer's Disease |

Design Principles for Enhanced Molecular Recognition

The effective design of ligands with high affinity and selectivity for their biological targets relies on a deep understanding of the principles of molecular recognition. For ligands based on the "this compound" scaffold, several key design principles are considered to enhance their interaction with target proteins.

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of Methyl 1-benzylpiperidine-2-carboxylate, distinct signals are expected for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the methyl ester. The aromatic protons of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm, as a multiplet. The benzylic methylene (B1212753) protons (PhCH₂-N) are diastereotopic due to the chiral center at the C2 position of the piperidine ring. This would result in two separate signals, likely doublets, in the range of 3.5-4.5 ppm, with a characteristic geminal coupling constant.

The proton at the C2 position (N-CH-COO) is expected to be a multiplet around 3.0-3.5 ppm. The protons of the methyl ester (COOCH₃) would present as a sharp singlet, typically around 3.7 ppm. The remaining piperidine ring protons at positions C3, C4, C5, and C6 would appear as a complex series of multiplets in the upfield region, generally between 1.5 and 3.0 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons of the benzyl group would show signals between 125 and 140 ppm. The benzylic carbon (PhCH₂) would likely appear around 60-65 ppm. The C2 carbon of the piperidine ring, being attached to both a nitrogen and a carboxyl group, is expected in the 55-65 ppm range. The methyl ester carbon (COOCH₃) would have a signal around 52 ppm. The remaining piperidine ring carbons (C3, C4, C5, and C6) would resonate in the upfield region, typically between 20 and 55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl (C₆H₅) | 7.2-7.4 (m) | 125-140 |

| Benzylic (PhCH₂) | 3.5-4.5 (2H, m) | 60-65 |

| Piperidine C2-H | 3.0-3.5 (1H, m) | 55-65 |

| Piperidine C3, C4, C5-H₂ | 1.5-3.0 (6H, m) | 20-55 |

| Piperidine C6-H₂ | 2.5-3.0 (2H, m) | 45-55 |

| Methyl Ester (OCH₃) | ~3.7 (3H, s) | ~52 |

| Carbonyl (C=O) | - | 170-175 |

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₄H₁₉NO₂), the nominal molecular weight is 233 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 233 in an electron ionization (EI) mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern in EI-MS is predictable based on the structure. A prominent fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. Another characteristic fragmentation is the loss of the methyl ester group or parts of it. For instance, the loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment at m/z 202, and the loss of the carbomethoxy group (•COOCH₃) would produce a fragment at m/z 174. Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is also a common fragmentation pathway for such amines.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Notes |

| 233 | [C₁₄H₁₉NO₂]⁺ | Molecular Ion ([M]⁺) |

| 202 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 174 | [M - •COOCH₃]⁺ | Loss of carbomethoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would exhibit several key absorption bands. A strong, sharp band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methyl group would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-N bonds and the deformations of the piperidine ring would also be observable. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3030-3100 | 3030-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Ester C=O Stretch | 1735-1750 (Strong) | 1735-1750 (Weak) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |

| C-O Stretch | 1100-1300 | 1100-1300 |

| C-N Stretch | 1000-1250 | 1000-1250 |

Applications in Advanced Organic Synthesis and Ligand Design

Methyl 1-benzylpiperidine-2-carboxylate as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the reactivity of its core components: the piperidine (B6355638) ring, the N-benzyl group, and the methyl ester. The piperidine scaffold is a common motif in a vast array of natural products and pharmaceuticals, particularly alkaloids. The N-benzyl group serves as a robust protecting group for the secondary amine, stable to a wide range of reaction conditions, yet removable via catalytic hydrogenation. This allows for late-stage functionalization of the nitrogen atom. The methyl ester at the C2 position can be hydrolyzed, reduced, or converted into other functional groups, providing a handle for chain extension and further molecular elaboration.

This compound is effectively a protected form of pipecolic acid, a non-proteinogenic amino acid. As such, it is frequently employed in the synthesis of piperidine alkaloids, which are noted for their diverse biological activities, including potential as anti-Alzheimer's agents. nih.gov The strategic placement of the carboxylate group at the 2-position provides a crucial point for introducing substituents and building molecular complexity adjacent to the nitrogen atom. Its role as a foundational component allows chemists to construct larger, more intricate structures efficiently. eurekaselect.comnih.gov

Precursor for the Synthesis of Complex Organic Molecules

The structural framework of this compound is an ideal starting point for the total synthesis of complex natural products and pharmaceutically active compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, and this building block provides a direct route to incorporating this feature.

Research has demonstrated its application as a key intermediate in the synthesis of various alkaloids and bioactive derivatives. nih.gov For instance, synthetic strategies targeting complex alkaloids like madangamines or decahydroquinolines often rely on piperidine-containing precursors. researchgate.net The synthesis of such molecules involves multiple steps where the piperidine core, introduced via a building block like this compound, is systematically functionalized.

A general synthetic pathway often involves:

Modification of the ester group: The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling reactions or reduced to an alcohol, which can be further converted into other functionalities.

Functionalization of the piperidine ring: The carbon atoms of the piperidine ring can be functionalized, often guided by the existing stereocenter at C2.

Deprotection and functionalization of the nitrogen: Removal of the N-benzyl group allows for the introduction of different substituents or the incorporation of the nitrogen into another ring system.

This stepwise approach has been successfully used to create libraries of piperidine-based compounds for drug discovery programs. researchgate.net

Table 1: Examples of Transformations of this compound

| Starting Material | Reagents & Conditions | Product Type | Potential Application |

| This compound | 1. LiAlH₄, THF2. Swern Oxidation | N-Benzyl-piperidine-2-carbaldehyde | Intermediate for alkaloid synthesis |

| This compound | 1. NaOH, H₂O/MeOH2. Amine, Coupling Agent (e.g., HATU) | N-Benzyl-piperidine-2-carboxamide | Peptide mimics, ligand synthesis |

| This compound | 1. H₂, Pd/C2. Acyl Chloride, Base | N-Acyl-piperidine-2-carboxylic acid methyl ester | Synthesis of pharmaceutical intermediates |

Role in the Design of Novel Ligands and Chemical Scaffolds

The rigid, conformationally constrained structure of the piperidine ring makes this compound an excellent scaffold for the design of novel ligands. unisi.it In drug design, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets. The benzylpiperidine framework provides a three-dimensional arrangement of substituents that can be tailored to fit into the binding pockets of enzymes or receptors.

The benzylpiperidine scaffold has been explored for developing inhibitors of various enzymes, including monoacylglycerol lipase (B570770) (MAGL) and acetylcholinesterase (AChE), which are targets for neurological and inflammatory disorders. unisi.itresearchgate.net By modifying the substituents on the piperidine ring and the benzyl (B1604629) group, researchers can fine-tune the binding affinity and selectivity of the resulting ligands. The ester at the C2 position acts as a convenient attachment point for combinatorial library synthesis, allowing for the rapid generation of diverse molecules based on this privileged scaffold. mdpi.com

Utilization of Enantiopure Derivatives in Chiral Synthesis

Because the C2 carbon of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers: (R)- and (S)-Methyl 1-benzylpiperidine-2-carboxylate. The use of enantiomerically pure forms of this building block is crucial in chiral synthesis, particularly for producing pharmaceuticals where often only one enantiomer is biologically active.

Enantiopure versions of this compound can be sourced from the chiral pool, as both (R)- and (S)-pipecolic acid are commercially available. These can be esterified and N-benzylated to yield the desired enantiopure building block. researchgate.net

In asymmetric synthesis, these chiral building blocks are invaluable. The pre-existing stereocenter at C2 can direct the stereochemical outcome of subsequent reactions on the piperidine ring, a process known as diastereoselective synthesis. This allows for the construction of complex molecules with multiple, well-defined stereocenters. The enantioselective synthesis of various alkaloids and other complex targets heavily relies on such strategies to ensure the final product has the correct absolute stereochemistry. researchgate.netnih.gov The development of methods to synthesize enantiopure piperidines is an active area of research, highlighting the importance of chiral building blocks like the enantiomers of this compound. researchgate.netgoogle.combldpharm.com

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-benzylpiperidine-2-carboxylate, and how can purity be optimized?

Methodological Answer:

- Synthetic Route : React 1-benzylpiperidine-2-carboxylic acid with methyl chloride or methyl iodide under basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity >98% is achievable with rigorous solvent selection .

- Quality Control : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using (e.g., δ 3.65 ppm for methyl ester) and LC-MS ([M+H] expected at m/z 248.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

- Storage : Store in a tightly sealed container at 2–8°C, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : and NMR to confirm ester and piperidine ring signals. Compare with literature data for analogous piperidine derivatives .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1720 cm .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed using crystallographic data?

Methodological Answer:

-

Ring Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity. Calculate puckering amplitude () and phase angles (, ) using crystallographic software like SHELX .

-

Software Tools : Use ORTEP-3 for visualizing thermal ellipsoids and WinGX for refining structural models .

-

Example Data :

Parameter Value (Å) 0.45 (°) 120 (°) 30

Q. How should researchers address contradictions in crystallographic refinement data?

Methodological Answer:

- Refinement Strategies : Use SHELXL for high-resolution data refinement. Adjust weighting schemes and apply restraints for disordered atoms .

- Validation Tools : Check R-factors () and residual density maps. Cross-validate with PLATON or Mercury .

- Case Study : If thermal parameters diverge (>4 Å), re-exclude solvent molecules or apply isotropic constraints .

Q. What strategies ensure batch-to-batch consistency in synthetic yields and purity?

Methodological Answer:

-

Process Optimization : Standardize reaction conditions (temperature, stoichiometry). Use in-line FTIR to monitor reaction progress .

-

Analytical Consistency : Perform HPLC with a retention time tolerance of ±0.2 minutes. Quantify impurities via peak area normalization (<2% threshold) .

-

Data Table :

Batch Yield (%) Purity (%) 1 78 98.5 2 81 99.2

Q. How can mechanistic studies elucidate the esterification reaction pathway?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) at 10–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays for σ or opioid receptors. Use HEK293 cells transfected with target receptors .

- Data Interpretation : Report IC values with 95% confidence intervals (n ≥ 3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.